REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([CH:8]([OH:17])[C:9]([F:16])([F:15])[C:10](OCC)=[O:11])[CH:7]=1.[BH4-].[Na+]>CO.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([CH:8]([OH:17])[C:9]([F:16])([F:15])[CH2:10][OH:11])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C(C(=O)OCC)(F)F)O)F
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Upon complete consumption of the starting material, reaction mass
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The crude reaction mass
|
Type
|
WASH
|
Details
|
organic layer was washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |